Lipophilicity Differentiation: XLogP3 4.6 Positions the Compound Between Low- and High-LogP Dialkyl Nitroaniline Analogs
The target compound exhibits a computed XLogP3 value of 4.6, representing an intermediate lipophilicity profile within the N,N-dialkyl-3-methyl-4-nitroaniline series. This value is markedly lower than that of the N,N-dibutyl analog (CAS 821776-96-9; XLogP3 5.5) and substantially higher than the N-ethyl-N-methyl analog (CAS 56269-48-8; LogP 2.57) [1][2][3]. This intermediate hydrophobicity is relevant for applications requiring a balance between organic solvent solubility and appropriate phase-transfer behavior, such as in disperse dye formulations where excessive lipophilicity can reduce aqueous dispersion stability while insufficient lipophilicity compromises polyester fiber uptake.
| Evidence Dimension | Computed lipophilicity (XLogP3/LogP) |
|---|---|
| Target Compound Data | XLogP3 = 4.6 |
| Comparator Or Baseline | N,N-Dibutyl-3-methyl-4-nitroaniline (CAS 821776-96-9): XLogP3 = 5.5; N-Ethyl-N-methyl-4-nitroaniline (CAS 56269-48-8): LogP = 2.57 |
| Quantified Difference | ΔXLogP3 = −0.9 versus dibutyl analog; ΔLogP = +2.03 versus ethyl-methyl analog |
| Conditions | Computed via XLogP3 algorithm (PubChem 2019.06.18 release); comparator LogP data from ChemSrc and published databases |
Why This Matters
Procurement decisions for dye intermediate or organic synthesis applications should account for lipophilicity-driven solubility and partitioning differences: the 0.9-unit lower XLogP3 versus the N,N-dibutyl analog translates to approximately 8-fold lower octanol-water partition coefficient, which may favor aqueous-phase process compatibility.
- [1] PubChem. (2024). Compound Summary: Benzenamine, N-butyl-N-ethyl-3-methyl-4-nitro-; CID 11195717. XLogP3: 4.6. National Center for Biotechnology Information. View Source
- [2] PubChem. (2024). Compound Summary: Benzenamine, N,N-dibutyl-3-methyl-4-nitro-; CID 11437014. XLogP3: 5.5. National Center for Biotechnology Information. View Source
- [3] Yybyy Chemical Platform. (2024). N-Ethyl-N-methyl-4-nitroaniline (CAS 56269-48-8): LogP: 2.5741; PSA: 49.06. View Source
